molecular formula C19H17BrN4OS B6122371 2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide

2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide

Cat. No. B6122371
M. Wt: 429.3 g/mol
InChI Key: LHBDLFTYXDOWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide, also known as Echinomycin, is a natural product that was first isolated from the bacterium Streptomyces echinatus in 1964. It is a member of the quinoxaline family of compounds and has been found to have potent antitumor and antibacterial properties. Echinomycin has a unique structure that allows it to bind to DNA and inhibit transcription, making it a valuable tool for studying gene regulation and the mechanisms of cancer and bacterial infections.

Mechanism of Action

2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide binds to DNA in a sequence-specific manner, preferentially binding to the sequence 5'-CGATCG-3'. This binding inhibits transcription by preventing RNA polymerase from accessing the DNA template. 2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide also induces DNA damage, which can lead to cell death. The unique structure of echinomycin allows it to intercalate into the DNA helix and form a covalent bond with the guanine base, which enhances its binding affinity.
Biochemical and Physiological Effects:
2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects. In addition to its antitumor properties, echinomycin has been found to have antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. 2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide has also been shown to inhibit viral replication and to have immunomodulatory effects. However, due to its toxicity, echinomycin has limited clinical applications.

Advantages and Limitations for Lab Experiments

2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide has several advantages as a research tool. Its ability to bind to DNA in a sequence-specific manner makes it a valuable tool for studying gene regulation. 2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide's mechanism of action also makes it a useful tool for studying the development of cancer and bacterial infections. However, echinomycin's toxicity and limited clinical applications are significant limitations.

Future Directions

There are several future directions for the study of echinomycin. One area of research is the development of new synthetic routes that can produce echinomycin more efficiently. Another area of research is the modification of echinomycin's structure to improve its pharmacokinetic properties and reduce its toxicity. Finally, the development of new analogs of echinomycin that have improved antitumor and antibacterial properties is an area of active research.

Synthesis Methods

2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide is a complex molecule that is difficult to synthesize. The original isolation of echinomycin from Streptomyces echinatus involved a lengthy and challenging purification process. However, since its discovery, several synthetic routes have been developed that allow for the production of echinomycin in the laboratory. One such method involves the condensation of 2-amino-4-bromobenzoic acid with 2-aminobenzaldehyde to form the quinoline ring system, followed by coupling with N-ethylhydrazinecarbothioamide to form the final product.

Scientific Research Applications

2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide has been extensively studied for its antitumor properties. It has been shown to be effective against a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. 2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide works by binding to DNA and inhibiting transcription, which can lead to cell death. This mechanism of action makes it a valuable tool for studying gene regulation and the development of cancer.

properties

IUPAC Name

1-[[2-(4-bromophenyl)quinoline-4-carbonyl]amino]-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4OS/c1-2-21-19(26)24-23-18(25)15-11-17(12-7-9-13(20)10-8-12)22-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3,(H,23,25)(H2,21,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBDLFTYXDOWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-bromophenyl)quinolin-4-yl]carbonyl}-N-ethylhydrazinecarbothioamide

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